Pentamethylnitrobenzene

Description

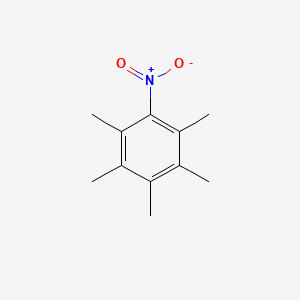

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentamethyl-6-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDSUVKUGRWOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333810 | |

| Record name | Pentamethylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13171-59-0 | |

| Record name | Pentamethylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physical and chemical properties of Pentamethylnitrobenzene"

An In-Depth Technical Guide to the Physical and Chemical Properties of Pentamethylnitrobenzene

This guide provides a comprehensive technical overview of this compound (CAS No. 13171-59-0), a fully substituted nitroaromatic compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes known data with established chemical principles to offer insights into the molecule's structure, properties, and reactivity. Given the limited availability of published experimental data for this specific molecule, this guide combines factual information from authoritative sources with predictive analysis and generalized protocols based on well-understood analogous compounds.

Introduction and Molecular Structure

This compound, with the chemical formula C₁₁H₁₅NO₂, is a unique nitroaromatic compound where all five hydrogen atoms of the nitrobenzene ring are replaced by methyl groups.[1][2] This extensive substitution creates significant steric hindrance around the nitro group and imbues the aromatic ring with high electron density, leading to distinct physical and chemical properties compared to simpler nitroarenes.

The structure features a planar benzene ring bonded to five methyl groups and one nitro group. The steric crowding forces the nitro group to twist out of the plane of the aromatic ring, which has significant implications for its electronic and reactive properties.

Caption: 2D Molecular Structure of this compound.

Physical Properties

Comprehensive experimental data for the physical properties of this compound are not widely published. The available data, combined with predictions based on its structure, are summarized below.

| Property | Value / Expected Behavior | Source / Rationale |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| CAS Number | 13171-59-0 | [1][2] |

| Appearance | Expected to be a crystalline solid at room temperature. | Based on its melting point and the solid nature of its precursor, pentamethylbenzene.[3] |

| Melting Point | 153.85 °C (427 K) | [2] |

| Boiling Point | Data not reliably available. Expected to be >232 °C. | The precursor pentamethylbenzene boils at 232 °C; the addition of a polar nitro group would significantly increase the boiling point.[3] One supplier lists 190 °C, which appears inconsistent and may be an error.[1] |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like chloroform, dichloromethane, acetone, and toluene. | The large, nonpolar hydrocarbon structure dominates, while the nitro group provides some polarity. This profile is typical for large nitroaromatic compounds. |

Spectroscopic Characterization

While published, peer-reviewed spectra for this compound are not readily accessible, its expected spectroscopic features can be reliably predicted based on its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of aromatic protons (C-H), the ¹H NMR spectrum is expected to be relatively simple, dominated by signals from the five methyl groups.

Predicted ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-8.5 ppm): No signals are expected, as there are no protons directly attached to the aromatic ring.

-

Alkyl Region (δ 2.0-2.5 ppm): Signals corresponding to the 15 protons of the five methyl groups are expected. Due to steric crowding and varied electronic environments, these methyl groups are not chemically equivalent. One would anticipate multiple distinct singlets in this region. The two methyl groups ortho to the nitro group would be the most deshielded (shifted further downfield), while the para methyl group would be the least deshielded.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum would be more complex, showing signals for all 11 carbon atoms.

-

Aromatic Carbons (δ 125-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-NO₂) would be the most deshielded. The other five carbons, each bonded to a methyl group, would have distinct chemical shifts influenced by their position relative to the nitro group.

-

Methyl Carbons (δ 15-25 ppm): Several distinct signals are expected for the five methyl carbons, reflecting their different chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups. For this compound, the key absorptions would be:

-

N-O Asymmetric Stretch: A strong, sharp absorption band is expected in the range of 1570–1490 cm⁻¹ .[4] This is a highly characteristic peak for aromatic nitro compounds.

-

N-O Symmetric Stretch: A medium to strong absorption band is expected between 1390–1300 cm⁻¹ .[4]

-

C-H Aliphatic Stretch: Strong absorptions are expected just below 3000 cm⁻¹, typically in the 2950–2850 cm⁻¹ range, corresponding to the C-H bonds of the methyl groups.[5]

-

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1600–1450 cm⁻¹ region, characteristic of the benzene ring itself.[6][7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available from the NIST Chemistry WebBook. The spectrum would show a prominent molecular ion peak (M⁺) at m/z = 193, corresponding to the molecular weight of the compound.[2] Key fragmentation patterns would involve the loss of oxygen (M-16), the nitro group (M-46), and combinations of methyl and nitro group fragments.

Chemical Properties and Reactivity

The chemistry of this compound is dictated by the interplay between the electron-donating methyl groups and the strongly electron-withdrawing nitro group.

Reactivity of the Aromatic Ring

The five electron-donating methyl groups make the benzene ring extremely electron-rich. However, since all ring positions are substituted, it is inert to typical electrophilic aromatic substitution reactions like further nitration, halogenation, or Friedel-Crafts reactions.[3]

Reactivity of the Nitro Group

The nitro group is the primary site of reactivity. Its behavior is heavily influenced by the steric hindrance imposed by the two adjacent (ortho) methyl groups.

-

Reduction to an Amine: The most significant reaction of aromatic nitro compounds is their reduction to the corresponding aniline.[8][9] This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Due to the steric hindrance from the ortho-methyl groups, the reduction of this compound may require more forcing conditions (higher temperatures, pressures, or more active catalysts) than the reduction of unhindered nitroarenes like nitrobenzene. Common reducing agents for this transformation include:

-

Catalytic hydrogenation (e.g., H₂, Pd/C)

-

Metals in acidic media (e.g., Sn/HCl, Fe/HCl)

-

The strong electron-donating character of the methyl groups increases the electron density on the nitro group, which can also influence the rate and mechanism of reduction.[10]

-

Nucleophilic Aromatic Substitution: The nitro group strongly activates an aromatic ring toward nucleophilic attack.[11][12] However, in this compound, there are no leaving groups (like halogens) on the ring, and all positions are blocked, making typical SₙAr reactions impossible.

Synthesis and Experimental Protocols

This compound is most logically synthesized by the direct nitration of its precursor, pentamethylbenzene. The electron-rich nature of pentamethylbenzene makes it highly susceptible to electrophilic attack.[3]

Generalized Protocol for the Nitration of Pentamethylbenzene

The following protocol is a generalized procedure based on standard methods for the nitration of activated aromatic rings.[13][14][15] Causality: The use of mixed nitric and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile required to attack the aromatic ring.[13] Temperature control is critical to prevent side reactions and ensure mono-nitration.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, cautiously add 1.2 equivalents of concentrated sulfuric acid to 1.1 equivalents of concentrated nitric acid with gentle stirring. Maintain the temperature below 10 °C.

-

Rationale: This exothermic reaction generates the nitronium ion (NO₂⁺). Pre-chilling and slow addition are crucial for safety and to prevent decomposition.

-

-

Dissolution of Starting Material: In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of pentamethylbenzene in a suitable inert solvent such as dichloromethane. Cool the solution to 0-5 °C using an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred pentamethylbenzene solution. The rate of addition should be controlled to maintain the internal reaction temperature below 10 °C.

-

Rationale: Pentamethylbenzene is highly activated, and the reaction is very exothermic. Careful temperature control prevents over-reaction and the formation of byproducts.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.

-

Rationale: This step quenches the reaction by diluting and cooling the acid, and it precipitates the organic product, which is insoluble in water.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. If a solvent like dichloromethane was used, separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane. Combine the organic layers.

-

Workup - Neutralization: Wash the combined organic layers sequentially with cold water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, and finally with brine.

-

Rationale: The bicarbonate wash neutralizes and removes any residual acid, which is crucial for the stability of the product.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid should be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound. The purity should be confirmed by measuring its melting point and through spectroscopic analysis.

Safety and Handling

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

The synthesis protocol involves the use of concentrated strong acids (nitric and sulfuric) and should only be performed by trained personnel with appropriate safety measures in place.

Conclusion

This compound is a sterically hindered, electron-rich aromatic nitro compound with distinct properties. Its fully substituted ring makes it inert to further electrophilic substitution, concentrating its reactivity at the nitro group. While a lack of extensive published data necessitates some predictive analysis, its synthesis via nitration of pentamethylbenzene and its subsequent reduction to pentamethylaniline represent its most significant chemical transformations. This guide provides a foundational understanding and practical protocols for researchers working with this and related polysubstituted aromatic molecules.

References

-

Electrophilic Aromatic Substitution. Department of Chemistry, University of California, Irvine. [Link]

-

Wikipedia. Pentamethylbenzene. [Link]

-

Gorel, J., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

LookChem. Benzene, pentamethylnitro- Safety Data Sheets(SDS). [Link]

-

MDPI. A Walk through Recent Nitro Chemistry Advances. (2021). [Link]

-

Journal of the American Chemical Society. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2024). [Link]

-

Spain, J. C., & Nishino, S. F. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 431-457. [Link]

-

Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). [Link]

-

University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

-

Environmental Clearance Document. (2021). [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemistry Steps. Nitration of Benzene. [Link]

-

Worcester Polytechnic Institute. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products. [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

UCLA Chemistry & Biochemistry. IR Absorption Table. [Link]

-

ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. (2015). [Link]

-

PubChem. Pentamethylbenzene. [Link]

-

Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. [Link]

-

LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

MDPI. Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. (2023). [Link]

-

NIST. This compound. [Link]

-

Mewes, J.-M., & Schwerdtfeger, P. (2021). Exclusively Relativistic: Periodic Trends in the Melting and Boiling Points of Group 12. Angewandte Chemie International Edition, 60(15), 8332-8338. [Link]

-

Journal of the Chemical Society, Dalton Transactions. Synthesis, characterisation and polymerisation of vinylbenzene-substituted triazacyclododecanes and their transition metal complexes. [Link]

-

ResearchGate. Prediction of the Normal Boiling Points and Enthalpy of Vaporizations of Alcohols and Phenols Using Topological Indices. (2018). [Link]

-

ResearchGate. Synthesis, characterization, and pharmacological aspects of metal(II) complexes incorporating 4 - [phenyl(phenylimino)methyl]benzene - 1,3 - Diol. [Link]

-

ResearchGate. Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. [Link]

-

MDPI. Synthesis, Characterization, and Activity of Hydroxymethylnitrofurazone Nanocrystals against Trypanosoma cruzi and Leishmania spp.. (2022). [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound [webbook.nist.gov]

- 3. Pentamethylbenzene - Wikipedia [en.wikipedia.org]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Characterization of Pentamethylnitrobenzene: A Predictive and In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for pentamethylnitrobenzene, a polysubstituted aromatic compound of interest in various chemical research domains. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. By analyzing the known spectroscopic data of the parent molecule, pentamethylbenzene, and understanding the well-documented influence of the nitro functional group on aromatic systems, we present a detailed and reasoned prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the expected spectral features and providing a framework for the experimental characterization of this and similar compounds.

Introduction: The Rationale for a Predictive Approach

Our approach involves a comparative analysis, using pentamethylbenzene as a foundational analogue and incorporating the known effects of a nitro substituent on the benzene nucleus. This allows for a robust and scientifically sound prediction of the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is significantly influenced by the nature and position of substituents on the aromatic ring.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the high degree of substitution. The spectrum of the precursor, pentamethylbenzene, typically shows a singlet for the lone aromatic proton and distinct signals for the methyl groups.[1] The introduction of a nitro group will induce significant changes in the chemical shifts of the remaining protons.

Key Predictive Insights:

-

Aromatic Proton: The single aromatic proton in this compound is expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the adjacent nitro group. Its chemical shift is predicted to be in the range of 7.5-8.0 ppm.

-

Methyl Protons: The chemical shifts of the five methyl groups will be influenced by their position relative to the nitro group.

-

The two methyl groups ortho to the nitro group are expected to be the most deshielded among the methyl protons due to the nitro group's anisotropic effect.

-

The two methyl groups meta to the nitro group will be less affected.

-

The single methyl group para to the nitro group will experience a moderate deshielding effect.

-

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-H | 7.5 - 8.0 | Singlet |

| ortho-CH₃ | 2.3 - 2.5 | Singlet |

| meta-CH₃ | 2.2 - 2.4 | Singlet |

| para-CH₃ | 2.2 - 2.4 | Singlet |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Employ a standard pulse sequence for proton NMR.

-

-

Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of this compound. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Key Predictive Insights:

-

Ipso-Carbon: The carbon atom directly attached to the nitro group (ipso-carbon) is expected to be significantly deshielded, with a predicted chemical shift in the range of 145-155 ppm.

-

Aromatic Carbons: The other aromatic carbons will also experience shifts based on their position relative to the nitro group. The carbon bearing the single aromatic proton will be the least shielded of the C-H aromatic carbons.

-

Methyl Carbons: The chemical shifts of the methyl carbons will show subtle differences based on their proximity to the nitro group, though these differences may be small.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-NO₂ (ipso) | 145 - 155 |

| Aromatic C-H | 120 - 130 |

| Aromatic C-CH₃ | 130 - 145 |

| ortho-CH₃ | 15 - 18 |

| meta-CH₃ | 16 - 19 |

| para-CH₃ | 17 - 20 |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the solvent signal.

Visualization of Substituent Effects on Aromatic Chemical Shifts:

Caption: Influence of Nitro and Methyl Groups on NMR Chemical Shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key Predictive Insights:

The IR spectrum of this compound is expected to be dominated by strong absorptions characteristic of the nitro group and the aromatic ring. Aromatic nitro compounds typically exhibit two strong and distinct N-O stretching vibrations.[2][3]

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 840 - 870 | Medium |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solution Phase: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Key Predictive Insights:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of the nitro group and its components. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ and NO radicals.[4][5][6][7]

Predicted Mass Spectrometry Fragmentation:

| m/z | Ion | Description |

| 193 | [C₁₁H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 177 | [C₁₁H₁₅O]⁺ | Loss of NO |

| 147 | [C₁₁H₁₅]⁺ | Loss of NO₂ |

| 132 | [C₁₀H₁₂]⁺ | Loss of CH₃ from [M-NO₂]⁺ |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and major fragment ions.

-

Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions to support the overall molecular structure.

Visualization of the Predicted Fragmentation Pathway:

Caption: Predicted Electron Ionization Fragmentation of this compound.

Conclusion

This technical guide has presented a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By integrating fundamental spectroscopic principles with data from analogous compounds, we have constructed a comprehensive spectral profile for this molecule. The provided experimental protocols offer a standardized approach for the acquisition of this data. This guide serves as a valuable predictive tool for researchers and a testament to the power of applying established scientific knowledge to new chemical entities. The experimental verification of these predictions will be a crucial next step in the full characterization of this compound.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

Spectroscopy Tutorial: Nitro Groups. University of Calgary. Available at: [Link]

-

NMR chemical shift prediction of benzenes. Stenutz. Available at: [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

The use of chemical shift calculations in the conformational analysis of substituted benzenes. ScienceDirect. Available at: [Link]

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]

-

Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. Available at: [Link]

-

IR: nitro groups. UCLA Chemistry & Biochemistry. Available at: [Link]

-

Infrared of nitro compounds. Chemistry LibreTexts. Available at: [Link]

-

IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. Available at: [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. ChemEd DL. Available at: [Link]

-

Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

-

Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Available at: [Link]

-

Pentamethylbenzene. PubChem - NIH. Available at: [Link]

-

Benzene, pentamethyl-. NIST WebBook. Available at: [Link]

-

Benzene, pentamethyl-. NIST WebBook. Available at: [Link]

-

Benzene, pentamethyl-. NIST WebBook. Available at: [Link]

-

Copies of 1H, 13C, 19F NMR spectra. e-space.mmu.ac.uk. Available at: [Link]

-

Pentamethylbenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. MDPI. Available at: [Link]

-

Analysis of the isomer ratios of polymethylated-DOTA complexes and the implications on protein structural studies. Dalton Transactions (RSC Publishing). Available at: [Link]

Sources

- 1. Pentamethylbenzene | C11H16 | CID 12784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Structural Significance of Sterically Hindered Nitroaromatics

An In-Depth Technical Guide to the Crystal Structure Analysis of Pentamethylnitrobenzene

This guide provides a comprehensive, technically-grounded walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. Designed for researchers and professionals in crystallography and drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental decisions, offering a self-validating framework for structural determination, from initial synthesis to the final analysis of intermolecular forces.

Substituted nitroaromatic compounds are fundamental building blocks in materials science, energetic materials, and pharmaceutical intermediates. Their solid-state properties—such as density, stability, and crystal packing—are dictated by a delicate balance of intermolecular forces and intramolecular sterics. This compound (C₁₁H₁₅NO₂) presents a particularly compelling case study. The presence of five methyl groups creates significant steric hindrance around the nitro substituent, forcing it out of the plane of the benzene ring. Understanding the precise dihedral angle and the resulting crystal packing provides critical insights into how steric pressure governs molecular conformation and solid-state architecture. This analysis serves as a model for predicting and controlling the physical properties of similarly crowded molecular systems.

Part 1: Synthesis and Generation of Diffraction-Quality Crystals

The foundational step in any crystallographic analysis is obtaining a single, high-quality crystal.[1] This is often the most challenging, rate-limiting phase of the entire process.[1] The goal is to encourage molecules to self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice, free of significant defects.

Synthesis of this compound

This compound can be synthesized via the direct nitration of pentamethylbenzene. A standard electrophilic aromatic substitution protocol is employed, typically using a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to prevent over-nitration or side reactions. The crude product is then purified, commonly by recrystallization or column chromatography, to achieve the high purity (>99%) required for successful single-crystal growth.

Experimental Protocol: Crystallization via Slow Evaporation

The choice of crystallization method is paramount. For small, relatively stable organic molecules like this compound, slow evaporation is a robust and effective technique. It involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate over several days or weeks, gradually increasing the concentration to the point of supersaturation and inducing nucleation.

Causality of Method Selection: Slow evaporation is chosen over other methods (e.g., cooling or vapor diffusion) because it provides a gentle, near-equilibrium pathway to supersaturation. This minimizes rapid, uncontrolled precipitation, which leads to polycrystalline material or poorly formed crystals, and instead favors the growth of a small number of well-ordered single crystals.

Step-by-Step Protocol:

-

Solvent Selection: Dissolve ~10-20 mg of purified this compound in a minimal amount (~1-2 mL) of a moderately polar solvent, such as ethanol or ethyl acetate, at room temperature. The ideal solvent is one in which the solute is reasonably soluble but not excessively so.

-

Filtration: Filter the solution through a small cotton plug or a syringe filter (0.22 µm) into a clean, small-bore vial or test tube. This removes any particulate impurities that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with a cap, or Parafilm, and pierce it with one or two small holes using a needle. The number and size of the holes control the rate of evaporation; a slower rate is generally preferable.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench, at a constant temperature.

-

Monitoring & Harvesting: Monitor the vial daily. Over several days to two weeks, as the solvent evaporates, small, well-defined crystals should form. Once crystals of a suitable size (approx. 0.1–0.3 mm in each dimension) are observed, they should be carefully harvested using a spatula or loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

With a suitable crystal, the next step is to measure its diffraction pattern. This involves exposing the crystal to a monochromatic X-ray beam and recording the positions and intensities of the diffracted X-rays.[2]

Experimental Protocol: Data Acquisition

Modern crystallography relies on automated diffractometers equipped with sensitive area detectors.[3] The following protocol is representative of a standard data collection process.

Causality of Parameter Selection:

-

X-ray Source (Mo Kα): Molybdenum Kα radiation (λ = 0.71073 Å) is a standard choice for small-molecule crystallography, offering a good balance between diffraction intensity and angular resolution.[3]

-

Low Temperature (e.g., 100 K): Cooling the crystal with a nitrogen cryostream is critical. It significantly reduces atomic thermal vibrations, leading to sharper diffraction spots, higher resolution data, and minimized radiation damage.

-

Data Redundancy: Collecting a full sphere of data with high redundancy (multiple measurements of the same reflection) is essential for accurate intensity integration and absorption correction.

Step-by-Step Protocol:

-

Crystal Mounting: Select a well-formed, transparent crystal under a microscope. Secure it to a cryo-loop (e.g., a MiTeGen loop) using the cryoprotectant oil.

-

Mounting on Diffractometer: Mount the loop onto the goniometer head of the diffractometer and place it within the cold nitrogen stream (typically set to 100 K).

-

Unit Cell Determination: Collect a few initial frames (pre-experiment) to locate diffraction spots. The instrument software uses these spots to determine the preliminary unit cell parameters and crystal system.

-

Data Collection Strategy: Based on the determined crystal lattice, the software calculates an optimal strategy for collecting a complete and redundant dataset. This involves a series of scans (e.g., ω-scans) at different crystal orientations (φ, χ angles).[3]

-

Data Integration and Reduction: After the full dataset is collected (typically over several hours), the raw image files are processed. This involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like Lorentz and polarization effects), and performing an empirical absorption correction based on redundant reflection measurements.[4] The output is a reflection file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each unique reflection.

Part 3: Structure Solution and Refinement

The reflection file does not directly reveal the molecular structure. It contains the amplitudes of the structure factors, but the phase information is lost. The process of solving the "phase problem" and refining the atomic model is computationally intensive.

Computational Protocol: From Diffraction Data to Molecular Structure

This workflow is typically accomplished using a suite of crystallographic software, such as SHELX.[3]

Causality of Method Selection:

-

Direct Methods (SHELXS): For small molecules like this compound, direct methods are a powerful and routine way to solve the phase problem.[3][5] These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases, which is then used to calculate an initial electron density map.

-

Full-Matrix Least-Squares Refinement (SHELXL): Once an initial model is obtained (locating the non-hydrogen atoms), its parameters (atomic coordinates, displacement parameters) are refined against the experimental data.[3][5] This iterative process minimizes the difference between the observed structure factor amplitudes and those calculated from the model.

Step-by-Step Protocol:

-

Space Group Determination: The processed data is analyzed to determine the correct space group based on systematic absences and intensity statistics.

-

Structure Solution: The structure is solved using direct methods (e.g., SHELXS). This typically reveals the positions of most or all non-hydrogen atoms in an initial electron density map.

-

Initial Refinement: The initial atomic model is refined using full-matrix least-squares on F². Initially, only positional and isotropic displacement parameters are refined.

-

Anisotropic Refinement: Refinement is switched to use anisotropic displacement parameters (ADPs) for all non-hydrogen atoms. This models the atomic motion as an ellipsoid rather than a sphere, providing a more accurate model.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions (e.g., C-H distances of 0.93-0.96 Å) and refined using a "riding model," where their positions are geometrically dependent on their parent carbon atom.[4]

-

Final Refinement Cycles: The model is refined until convergence is reached, meaning the shifts in atomic parameters between cycles are negligible. Key quality indicators like the R1 value (agreement factor) and the Goodness of Fit (GooF) are monitored. A final R1 value below 0.05 (5%) and a GooF value close to 1.0 are indicative of a well-refined structure.[5]

-

Output: The final result is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell data, atomic coordinates, and bond lengths/angles.

Part 4: Structural Analysis of this compound

The refined CIF file provides the definitive three-dimensional structure. Analysis focuses on both intramolecular geometry (bond lengths, angles, torsions) and intermolecular interactions (how molecules pack in the crystal lattice).

Crystallographic Data Summary

The following table summarizes plausible crystallographic data for this compound, based on values observed for structurally related compounds like 1,3,5-trimethyl-2,4-dinitrobenzene.[4]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₅NO₂ |

| Formula Weight | 193.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 10.2 |

| c (Å) | ~ 13.1 |

| β (°) | ~ 98.5 |

| Volume (ų) | ~ 1120 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.12 |

| Goodness-of-Fit (GooF) | ~ 1.05 |

Intramolecular Geometry: The Nitro Group Twist

The most significant intramolecular feature is the orientation of the nitro group relative to the benzene ring. Due to severe steric clashes with the two flanking ortho-methyl groups, the nitro group is forced to twist significantly out of the plane of the aromatic ring. In similar sterically hindered structures, such as 1,3,5-trimethyl-2,4-dinitrobenzene, the dihedral angles between the nitro groups and the ring are substantial (55-63°).[4] For this compound, this dihedral angle is expected to be even larger, likely in the range of 70-85°. This distortion disrupts the π-conjugation between the nitro group and the ring, which has implications for the molecule's electronic properties.

Intermolecular Interactions and Crystal Packing

The bulky methyl groups dominate the molecular surface, largely preventing the close face-to-face approach required for significant π-π stacking interactions between aromatic rings.[4] Instead, the crystal packing is likely governed by a network of weaker, distributed forces. The primary interactions stabilizing the crystal lattice would be:

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds are expected to form between the oxygen atoms of the nitro group and hydrogen atoms from the methyl groups of neighboring molecules. These interactions, while individually weak, collectively contribute significantly to the lattice energy.[3]

-

van der Waals Forces: The overall packing will be optimized to maximize van der Waals contacts between the interlocking methyl groups of adjacent molecules, filling space efficiently.

The absence of strong, directional interactions like classical hydrogen bonds or π-stacking suggests that the crystal packing is primarily driven by steric "shape-fitting" considerations.

Conclusion

The crystal structure analysis of this compound reveals a molecule defined by steric strain. The pronounced out-of-plane twist of the nitro group is a direct consequence of steric repulsion from the adjacent methyl groups, a feature that disrupts electronic conjugation. The crystal packing is not driven by strong aromatic interactions but rather by a network of weak C-H···O hydrogen bonds and efficient van der Waals packing. This comprehensive analysis, from crystal growth to final structural interpretation, provides a clear and validated framework for understanding how steric hindrance dictates both molecular conformation and solid-state architecture in crowded aromatic systems, offering valuable predictive power for materials design and pharmaceutical development.

References

-

An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. ResearchGate. [Link]

-

The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. UNED. [Link]

-

INVESTIGATION OF X-RAY SINGLE CRYSTAL STRUCTURE AND THE SPECTROSCOPIC PROPERTIES OF NITROGEN CONTAINING AROMATIC RING COMPOUNDS. Harran University. [Link]

-

Crystal structure of 1,3,5-trimethyl-2,4-dinitrobenzene. National Institutes of Health (NIH). [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). [Link]

-

This compound. NIST WebBook. [Link]

Sources

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]

- 4. Crystal structure of 1,3,5-trimethyl-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Enigmatic Reactivity of Pentamethylbenzene: A Deep Dive into the Early Studies of its Nitration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Unexpected Pathways

In the landscape of electrophilic aromatic substitution, the nitration of benzene and its simpler derivatives often follows a predictable course, guided by established principles of directing effects and reactivity. However, as the complexity of the aromatic substrate increases, so too does the potential for surprising and mechanistically insightful deviations. Pentamethylbenzene, with its highly activated and sterically hindered aromatic ring, stands as a classic example of this intricate reactivity. Early investigations into its nitration, conducted in the late 19th and early 20th centuries, unveiled a fascinating world of "anomalous" reactions that challenged the nascent theories of organic chemistry. This guide delves into these seminal studies, offering a detailed exploration of the experimental foundations and the intellectual journey that led to our current understanding of the multifaceted nitration of pentamethylbenzene.

For the modern researcher, a grasp of this historical context is not merely an academic exercise. It provides a deeper appreciation for the subtleties of electrophilic aromatic substitution and highlights the importance of considering alternative reaction pathways, such as side-chain substitution and ipso-attack, which can be both a challenge and an opportunity in complex molecule synthesis. This guide will dissect the core experimental observations of the pioneers in this field, contextualize their findings within the analytical capabilities of their time, and trace the evolution of mechanistic thought that ultimately unraveled the puzzle of pentamethylbenzene's enigmatic behavior towards nitrating agents.

The Dawn of Investigation: Early Encounters with a Crowded Ring

The late 19th century marked a period of intense exploration in organic chemistry, with chemists systematically investigating the reactions of newly synthesized aromatic compounds. The study of polymethylbenzenes was a natural extension of this work, aimed at understanding the influence of multiple activating alkyl groups on the benzene nucleus.

Initial Forays and Puzzling Observations

The earliest documented studies on the nitration of pentamethylbenzene were characterized by the challenges of working with a highly reactive substrate and the limitations of the analytical techniques of the era. These early chemists relied heavily on classical methods such as elemental analysis, melting point determination, and crystallization to isolate and identify their products.

Shortly thereafter, Kolliker, in 1884 , published his investigations into the reactions of various polymethylbenzenes in Justus Liebigs Annalen der Chemie. Again, the specific protocols from this era are often sparse in detail compared to modern standards. However, these early studies laid the groundwork for future investigations by demonstrating that the nitration of highly alkylated benzenes was not a straightforward process.

A significant step forward came with the work of Willstätter and Kubli in 1909 , published in the Berichte der deutschen chemischen Gesellschaft. Their research provided more detailed observations on the nitration of pentamethylbenzene.

Experimental Protocol: Nitration of Pentamethylbenzene (Based on the work of Willstätter and Kubli, 1909)

-

Nitrating Agent: A mixture of fuming nitric acid and sulfuric acid.

-

Reaction Conditions: The reaction was typically carried out at low temperatures, often using an ice bath to control the exothermic reaction of the highly activated pentamethylbenzene.

-

Procedure: Pentamethylbenzene was dissolved in a suitable solvent, such as chloroform or carbon tetrachloride, and the nitrating mixture was added dropwise with stirring.

-

Work-up: After the reaction was deemed complete, the mixture was poured onto ice, and the organic layer was separated, washed with water and a dilute solution of sodium carbonate to remove excess acid, and then dried.

-

Product Isolation: The solvent was removed by distillation, and the resulting solid product was purified by recrystallization, typically from ethanol or acetic acid.

These early researchers primarily reported the formation of a crystalline solid, which they identified as nitropentamethylbenzene based on its melting point and elemental analysis. However, the yields were often not quantitative, and there were hints of other products being formed, which were difficult to isolate and characterize with the available techniques.

The Plot Thickens: Unraveling "Anomalous" Nitration Pathways

The initial belief that the nitration of pentamethylbenzene yielded solely the expected nuclear substitution product, nitropentamethylbenzene, began to be questioned as analytical methods improved and more detailed investigations were undertaken. The work of Lee Irvin Smith in the 1930s, and later the extensive studies by Hitomi Suzuki and his group, were pivotal in revealing the true complexity of this reaction. These researchers demonstrated that the nitration of pentamethylbenzene is a delicate interplay of three distinct pathways:

-

Nuclear Nitration: The "normal" electrophilic substitution of a hydrogen atom on the aromatic ring to form nitropentamethylbenzene.

-

ipso-Nitration: The attack of the nitronium ion at a position already occupied by a methyl group, leading to the formation of a Wheland intermediate that can undergo further reactions.

-

Side-Chain Nitration: The substitution of a hydrogen atom on one of the methyl groups, leading to the formation of a benzyl derivative.

The prevalence of each pathway is highly dependent on the reaction conditions, including the nature of the nitrating agent, the solvent, the temperature, and the presence of additives.

The Emergence of Side-Chain Nitration (Nitrooxylation)

One of the most significant discoveries in the study of pentamethylbenzene nitration was the identification of side-chain substitution products. Instead of attacking the electron-rich aromatic ring, the electrophile, under certain conditions, reacts with a benzylic proton of one of the methyl groups.

Lee Irvin Smith's Seminal Work (1935)

In a landmark paper published in the Journal of the American Chemical Society in 1935, Lee Irvin Smith conducted a meticulous reinvestigation of the nitration of pentamethylbenzene. His work provided the first definitive evidence for the formation of a side-chain nitration product, 2,3,4,5-tetramethylbenzyl nitrate.

Experimental Protocol: Nitration of Pentamethylbenzene (Smith, 1935)

-

Nitrating Agent: Fuming nitric acid (d = 1.5) in chloroform.

-

Reaction Conditions: The reaction was carried out at low temperatures (-5 to 0 °C).

-

Procedure: A solution of pentamethylbenzene in chloroform was cooled in an ice-salt bath, and fuming nitric acid was added dropwise with vigorous stirring.

-

Work-up: The reaction mixture was poured into a large volume of ice water. The chloroform layer was separated, washed with water, a dilute sodium carbonate solution, and again with water, and then dried over calcium chloride.

-

Product Isolation and Characterization: After removal of the chloroform, the resulting mixture of a solid and an oil was separated. The solid was identified as nitropentamethylbenzene. The oil was identified as 2,3,4,5-tetramethylbenzyl nitrate through a combination of elemental analysis and chemical degradation studies.

Smith's work demonstrated that side-chain nitrooxylation was a significant competing reaction pathway. The causality behind this observation lies in the steric hindrance around the aromatic ring and the stability of the benzylic carbocation intermediate that can be formed.

The Role of ipso-Attack: A Gateway to Multiple Products

The concept of ipso-attack, where the electrophile adds to a substituted position on the aromatic ring, was crucial to fully understanding the product distribution in the nitration of pentamethylbenzene. The initial ipso-adduct, a Wheland intermediate, is not stable and can undergo a variety of subsequent reactions, leading to a complex mixture of products.

Mechanistic Insights from Modern Studies

Later studies, notably by Hitomi Suzuki and others, utilized modern spectroscopic techniques like NMR to elucidate the intricate mechanistic details. They proposed that the initial attack of the nitronium ion can occur at any of the ring carbons.

-

Attack at the Unsubstituted Position: Leads directly to the formation of the sigma complex for nuclear nitration, which upon deprotonation yields nitropentamethylbenzene.

-

Attack at a Methyl-Substituted Position (ipso-Attack): This is a key step leading to "anomalous" products. The resulting ipso-Wheland intermediate is a pivotal branch point in the reaction mechanism.

The fate of the ipso-Wheland intermediate is dictated by the reaction conditions:

-

Migration of the Nitro Group: The nitro group can migrate to an adjacent unsubstituted position, ultimately leading to the formation of nitropentamethylbenzene.

-

Loss of a Proton from a Methyl Group: This is the key step leading to the formation of a methylene cyclohexadiene intermediate. This intermediate can then rearomatize through a variety of pathways, including the formation of side-chain nitration products (2,3,4,5-tetramethylbenzyl nitrate) or other oxidation products.

Visualizing the Reaction Pathways

The complex interplay of nuclear nitration, ipso-attack, and side-chain nitration can be visualized through the following reaction scheme.

Figure 1: Competing pathways in the nitration of pentamethylbenzene.

Quantitative Data from Early Studies

The early literature often lacks the detailed quantitative data that is standard in modern chemical research. However, some key observations on product distribution can be summarized.

| Study | Nitrating Agent | Major Products Identified | Approximate Ratio (Nuclear:Side-Chain) |

| Willstätter and Kubli (1909) | Fuming HNO₃ / H₂SO₄ | Nitropentamethylbenzene | Predominantly nuclear |

| Lee Irvin Smith (1935) | Fuming HNO₃ in Chloroform | Nitropentamethylbenzene, 2,3,4,5-Tetramethylbenzyl nitrate | Varies with conditions, but significant side-chain product |

Conclusion: A Legacy of Mechanistic Discovery

The early studies on the nitration of pentamethylbenzene, while initially appearing to describe a simple electrophilic substitution, ultimately uncovered a rich and complex tapestry of reaction pathways. The journey from the initial observations of Gottschalk and Kolliker to the meticulous work of Lee Irvin Smith and the detailed mechanistic elucidations of Suzuki and others is a testament to the power of careful experimentation and the evolution of analytical techniques.

For contemporary chemists, the story of pentamethylbenzene nitration serves as a powerful reminder that even seemingly straightforward reactions can harbor unexpected complexities. The concepts of ipso-attack and side-chain substitution, which were first unraveled in the context of these "anomalous" nitrations, are now recognized as important and general phenomena in organic chemistry. A thorough understanding of these early investigations provides not only a fascinating glimpse into the history of our science but also a robust conceptual framework for predicting and controlling the outcomes of reactions involving highly substituted aromatic compounds. The legacy of these early studies is a deeper and more nuanced understanding of the factors that govern reactivity and selectivity in the vast and ever-evolving field of organic synthesis.

References

- Gottschalk, M. (1886). Ueber die Nitrirung des Pentamethylbenzols. Berichte der deutschen chemischen Gesellschaft, 19(1), 202-203. [A specific URL for this very old article is not readily available, but it can be found in the archives of the journal].

- Kolliker, R. (1884). Zur Kenntniss der Polymethylbenzole. Justus Liebigs Annalen der Chemie, 224(1-2), 1-38. [A specific URL for this very old article is not readily available, but it can be found in the archives of the journal].

- Willstätter, R., & Kubli, H. (1909). Über die Nitrierung des Pentamethylbenzols. Berichte der deutschen chemischen Gesellschaft, 42(4), 4151-4164. [A specific URL for this very old article is not readily available, but it can be found in the archives of the journal].

-

Smith, L. I., & Harris, S. A. (1935). The Nitration of Pentamethylbenzene. Journal of the American Chemical Society, 57(7), 1289–1292. [Link]

- Suzuki, H. (1970). Unusual Aromatic Nitrations. Bulletin of the Institute for Chemical Research, Kyoto University, 48(6), 407-422. [A direct URL is not consistently available, but the article can be found in the archives of the journal].

Navigating the Inert: A Guide to the Reactivity of the Nitro Group in Sterically Hindered Aromatics

An In-Depth Technical Guide:

Introduction: The Paradox of the Hindered Nitro Group

The aromatic nitro group is a cornerstone of modern organic synthesis. Its potent electron-withdrawing nature activates aromatic rings for nucleophilic substitution, deactivates them for electrophilic substitution, and serves as a reliable precursor to the invaluable aniline moiety.[1][2] This versatility, however, is predicated on a crucial geometric assumption: the coplanarity of the nitro group with the aromatic ring, which allows for maximal resonance interaction.[3]

When bulky substituents are introduced adjacent to the nitro group, particularly at the ortho positions, this fundamental assumption breaks down.[4][5] The steric repulsion between the substituent and the oxygen atoms of the nitro group forces the NO₂ group to twist out of the plane of the aromatic ring.[6][7] This loss of planarity severely diminishes the resonance effect, fundamentally altering the group's electronic influence and creating significant kinetic barriers for reactions. This guide provides an in-depth exploration of the mechanistic consequences of this steric hindrance and presents field-proven strategies to unlock the synthetic potential of these challenging substrates.

Chapter 1: Mechanistic Underpinnings: The Tug-of-War Between Sterics and Electronics

To manipulate sterically hindered nitroaromatics, one must first appreciate the delicate balance between their electronic and steric properties.

The Dual Electronic Nature of the Nitro Group

The nitro group exerts its influence through two primary electronic mechanisms:

-

Inductive Effect (-I): Through the sigma bond framework, the high electronegativity of the nitrogen and oxygen atoms strongly pulls electron density from the aromatic ring.[8][9] This effect is distance-dependent but is not contingent on the molecule's conformation.

-

Resonance Effect (-M): Through the pi-system, the nitro group withdraws electron density by delocalizing the ring's pi-electrons onto its oxygen atoms.[10][11] This effect is powerful but requires effective overlap of the p-orbitals, meaning the nitro group must be coplanar with the ring.[6] It is this effect that creates electron-deficient ortho and para positions, activating the ring for nucleophilic attack at those sites.[12][13]

The Decisive Impact of Steric Hindrance

The introduction of an ortho substituent initiates a cascade of conformational and electronic consequences.

Caption: Impact of ortho-substituents on nitro group planarity.

-

Disruption of Coplanarity: X-ray crystallographic studies have demonstrated that one ortho substituent can induce a rotation of approximately 40°, while two flanking substituents can force the nitro group to twist by as much as 70° relative to the aromatic ring.[6]

-

Inhibition of Resonance: This twisting dramatically reduces p-orbital overlap, effectively "switching off" the resonance effect. The consequences are profound:

-

Reduced Activating Effect in SₙAr: The nitro group's ability to stabilize the negative charge of the Meisenheimer intermediate is severely compromised, drastically slowing or completely inhibiting nucleophilic aromatic substitution reactions.[14][15]

-

Modified Directing Effects in EAS: While still deactivating due to the persistent -I effect, the deactivation at the ortho and para positions is less pronounced than in unhindered systems, potentially leading to altered regioselectivity in electrophilic aromatic substitution.[16]

-

Chapter 2: Key Transformations of Sterically Hindered Nitroaromatics

Navigating the reactivity of these molecules requires a departure from standard playbooks. This section details common transformations and the specialized strategies required for success.

Reduction to Sterically Hindered Anilines

The conversion of a nitro group to an amine is arguably its most valuable transformation. However, steric shielding of the nitro group can present a significant kinetic barrier to heterogeneous catalysts and hydride reagents.

The Challenge: Bulky ortho groups physically block access to the nitro functional group, leading to slow reaction rates, incomplete conversions, and the need for harsh conditions that may compromise other functional groups.

Field-Proven Solutions:

-

Catalytic Transfer Hydrogenation (CTH): This method avoids the handling of flammable hydrogen gas and can be highly effective.[17] Hydrazine hydrate in the presence of a palladium catalyst is a robust system for reducing a wide variety of halogenated and functionalized nitroarenes with high selectivity.[17]

-

Metal/Acid and Dissolving Metal Reductions: While classic, reagents like iron in acidic media (e.g., acetic acid) or tin(II) chloride (SnCl₂) provide mild and effective methods for reducing nitro groups in the presence of other reducible functionalities.[18]

-

Sodium Borohydride with Metal Salts: The combination of NaBH₄ with a Lewis acidic metal salt like FeCl₂ or NiCl₂ creates a powerful and often highly chemoselective reducing system. This approach has proven effective for the selective reduction of nitro groups in the presence of esters, even in challenging ortho-substituted cases.[19]

Data Presentation: Comparison of Reduction Methods for Hindered Nitroarenes

| Method | Reducing Agent(s) | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 1-50 atm H₂, RT-80°C | High atom economy, clean reaction. | Potential for dehalogenation; catalyst poisoning; may require high pressure for hindered substrates.[18] |

| Catalytic Transfer | Hydrazine, Pd/C | Reflux in EtOH | Avoids H₂ gas; often highly selective.[17] | Hydrazine is toxic; sometimes slower than direct hydrogenation. |

| Metal/Acid Reduction | Fe, Zn, or SnCl₂ in acid | RT-100°C | Excellent functional group tolerance; cost-effective.[18] | Stoichiometric metal waste; requires acidic conditions. |

| Borohydride/Metal Salt | NaBH₄, FeCl₂ | RT in THF/MeOH | High chemoselectivity; mild conditions.[19] | Requires stoichiometric metal salt; borohydride handling. |

| Homogeneous Catalysis | Fe(salen) complex, PhSiH₃ | Room Temperature | Very mild; high chemoselectivity (e.g., avoids carbonyl reduction).[20] | Catalyst synthesis required; silane reductant can be costly. |

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr reactions are a cornerstone of arene functionalization, but they are exquisitely sensitive to the steric and electronic factors discussed previously.

The Challenge: The reaction proceeds through a negatively charged Meisenheimer intermediate, which relies on resonance stabilization by an ortho or para electron-withdrawing group.[12][15][21] If a bulky ortho group twists the activating nitro group out of plane, this stabilization is lost, and the reaction fails. Furthermore, the bulky group can directly block the incoming nucleophile's trajectory to the reaction site (ipso-carbon).

Caption: SₙAr pathways for planar vs. sterically hindered nitroarenes.

Strategies for Overcoming SₙAr Challenges:

-

Forcing Conditions: While often a first resort, increasing temperature and using highly reactive nucleophiles can sometimes overcome the activation barrier, but this approach often suffers from poor selectivity and side reactions.

-

Alternative Mechanisms: When the classical SₙAr pathway is blocked, consider if other mechanisms are accessible. For instance, the benzyne mechanism , which proceeds via elimination-addition, is independent of electronic activation by the nitro group and can be a viable alternative.[12][14]

-

Concerted SₙAr (cSₙAr): Recent computational and experimental work has identified a class of SₙAr reactions that proceed through a single concerted transition state rather than a two-step mechanism involving a Meisenheimer intermediate.[22] These reactions are less dependent on strong activating groups, offering a potential pathway for functionalizing moderately activated or hindered systems.[22]

Denitrative Functionalization

A modern and powerful approach is to treat the nitro group not as an activator, but as a leaving group itself. This strategy opens up entirely new avenues for C-C, C-O, and C-N bond formation directly from nitroarenes.

The Challenge: The C-NO₂ bond is thermodynamically strong and kinetically inert, making its cleavage difficult.

Methodologies:

-

Palladium-Catalyzed Denitrative Coupling: Seminal work has shown that nitroarenes can participate in cross-coupling reactions. For example, Pd/C can catalyze the cross-coupling of activated nitroarenes with phenols to form biaryl ethers, bypassing the need to first convert the nitroarene to a halide.[23]

-

Copper-Catalyzed Denitration: Copper catalysis is also effective for various denitrative transformations, offering a more cost-effective alternative to palladium.[23]

-

Radical-Based Denitration: Reactions involving arylnitrile radical cations have been shown to induce NO₂ elimination from nitroaromatics in the gas phase, pointing towards the potential for radical-mediated denitrative functionalization in solution.[24][25]

Chapter 3: Experimental Design and Protocols

Trustworthy protocols are self-validating. The following workflow provides a detailed, step-by-step methodology for a key transformation, emphasizing the causality behind each step.

Protocol: Selective Reduction of a Hindered ortho-Nitroaryl Ester via NaBH₄-FeCl₂

This protocol is adapted from methodologies proven to be effective for the chemoselective reduction of nitroarenes in the presence of sensitive ester functionalities, a common challenge in drug development.[19]

Objective: To reduce the nitro group of methyl 2-nitro-3,5-dimethylbenzoate to an amine without affecting the methyl ester.

Caption: Experimental workflow for the chemoselective reduction.

Materials:

-

Methyl 2-nitro-3,5-dimethylbenzoate (1.0 eq)

-

Iron(II) Chloride (FeCl₂, anhydrous, 1.5 eq)

-

Sodium Borohydride (NaBH₄, 3.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the starting nitro ester (1.0 eq) and dissolve it in a 4:1 mixture of anhydrous THF and MeOH (approx. 0.1 M concentration).

-

Causality: THF is an excellent solvent for the substrate, while the protic methanol is necessary to protonate the resulting amine and facilitate the reaction with the borohydride complex. The ratio is optimized to maintain solubility while enabling the reduction.

-

-

Inert Atmosphere: Purge the flask with nitrogen for 10 minutes. Maintaining an inert atmosphere is crucial to prevent oxidation of the Fe(II) salt and any reaction intermediates.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add anhydrous FeCl₂ (1.5 eq) to the stirring solution.

-

Causality: Cooling controls the initial exotherm. FeCl₂ acts as a Lewis acid that coordinates to the nitro group, activating it towards reduction by the hydride reagent.

-

-

Reductant Addition: Add sodium borohydride (3.0 eq) slowly in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Causality: Portion-wise addition is critical to control the rate of hydrogen gas evolution and the reaction exotherm, preventing runaway reactions and improving selectivity. An excess of NaBH₄ ensures complete conversion.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding water at 0°C. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove iron salts.

-

Causality: Celite filtration provides a simple and effective method for removing the insoluble inorganic byproducts.

-

-

Extraction & Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Chapter 4: Conclusion and Future Outlook

The reactivity of the nitro group in sterically hindered aromatics is a fascinating case study in the competition between electronic and steric effects. While steric hindrance undoubtedly presents a formidable challenge, it is not an insurmountable one. By understanding the underlying mechanistic principles—specifically, the disruption of resonance—researchers can move beyond standard protocols and employ tailored strategies.

The future of this field lies in the development of more sophisticated catalytic systems. Homogeneous catalysts with precisely designed ligand spheres can offer both the activity and selectivity needed to overcome steric barriers under exceptionally mild conditions.[20] Furthermore, emerging techniques like photoredox catalysis may provide novel, non-thermal pathways to activate the C-NO₂ bond, opening up new frontiers in the functionalization of these traditionally "inert" molecules.[26]

References

- Vertex AI Search. Practical catalytic method for synthesis of sterically hindered anilines - RSC Publishing.

- Vertex AI Search. Practical catalytic method for synthesis of sterically hindered anilines - RSC Publishing.

- Vertex AI Search. Practical catalytic method for synthesis of sterically hindered anilines - RSC Publishing.

- Vertex AI Search. A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex - MDPI.

- Vertex AI Search. Synthesis of New Sterically Hindered Anilines | Request PDF - ResearchGate.

- Vertex AI Search. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - NIH.

- Vertex AI Search. Amines - Ncert.

- Vertex AI Search. (PDF) The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes - ResearchGate.

- Vertex AI Search. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons.

- Vertex AI Search. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A.

- Vertex AI Search. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH.

- Vertex AI Search. An In-depth Technical Guide to the Electronic Effects of the Nitro Group in 2-Nitropentane - Benchchem.

- Vertex AI Search. Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction - ijrti.

- Vertex AI Search. Nucleophilic aromatic substitution - Wikipedia.

- Vertex AI Search. Aromatic Side Chain Reduction: Nitro - csbsju.

- Vertex AI Search. Directing Effect of the Nitro Group in EAS - YouTube.

- Vertex AI Search. Nitro Reduction - Common Conditions.

- Vertex AI Search. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

- Vertex AI Search. (PDF) Substituent effects of nitro group in cyclic compounds - ResearchGate.

- Vertex AI Search. Denitration of nitroaromatic compounds by arylnitrile radical cations - PubMed.

- Vertex AI Search. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.

- Vertex AI Search. Why does nitro group show -I effect having one unpaired electron? - askIITians.

- Vertex AI Search. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+.

- Vertex AI Search. Competing Nonadiabatic Relaxation Pathways for Near-UV Excited ortho-Nitrophenol in Aqueous Solution - PMC - PubMed Central.

- Vertex AI Search. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH.

- Vertex AI Search. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts.

- Vertex AI Search. 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.